molecular formula C6H7NO2S B1610137 2-Ethoxy-1,3-thiazole-5-carbaldehyde CAS No. 220389-76-4

2-Ethoxy-1,3-thiazole-5-carbaldehyde

Cat. No. B1610137
M. Wt: 157.19 g/mol
InChI Key: OMUBNKUNEFRWQE-UHFFFAOYSA-N
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Description

2-Ethoxy-1,3-thiazole-5-carbaldehyde (ETC) is an organic compound that has recently been studied for its potential applications in a variety of scientific research and laboratory experiments. It is a highly reactive compound, making it a useful reagent for many different types of chemical reactions.

Scientific Research Applications

Synthesis of Bioactive Derivatives

One of the primary applications of 2-Ethoxy-1,3-thiazole-5-carbaldehyde is in the synthesis of new 1,3-thiazole derivatives from hydroxyalkyl-1,3-thiazole-carbaldehydes. These derivatives are synthesized through reactions with phenylhydrazine, isoniazid, and N-substituted rhodanines, among others, to obtain compounds of interest for their potential bioactive properties (Sinenko et al., 2016).

Catalysis and Material Science

2-Ethoxy-1,3-thiazole-5-carbaldehyde derivatives have also been explored for applications in catalysis and material science. For instance, a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y demonstrated efficient catalytic properties for the oxidation of primary alcohols and hydrocarbons, showcasing its potential as a reusable catalyst for industrial applications (Ghorbanloo & Alamooti, 2017).

Fluorescent Sensors

Furthermore, derivatives of 2-Ethoxy-1,3-thiazole-5-carbaldehyde have been synthesized for use as fluorescent sensors. For example, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde, synthesized through Suzuki coupling reaction, has been identified as a novel fluorescent sensor for ferric ions, demonstrating specificity and high sensitivity, indicating its utility in environmental monitoring and analytical chemistry (Zhang et al., 2016).

Antimicrobial Activities

Additionally, 2-Ethoxy-1,3-thiazole-5-carbaldehyde derivatives have been investigated for their antimicrobial activities. Studies have shown that these compounds, upon further modification, exhibit antimicrobial properties against a range of microbial strains, highlighting their potential in the development of new antimicrobial agents (Wardkhan et al., 2008).

properties

IUPAC Name

2-ethoxy-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-9-6-7-3-5(4-8)10-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUBNKUNEFRWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451619
Record name 2-ethoxy-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1,3-thiazole-5-carbaldehyde

CAS RN

220389-76-4
Record name 2-Ethoxy-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220389-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethoxy-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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